BenchChemオンラインストアへようこそ!

Ethyl 2-amino-5,5,5-trifluoropentanoate

Peptide Therapeutics Pain Management Enzymatic Stability

Ethyl 2-amino-5,5,5-trifluoropentanoate (CAS 1260582-75-9) is a fluorinated amino acid ester that serves as a protected, lipophilic precursor to 5,5,5-trifluoronorvaline, a non-proteinogenic ω-CF₃-amino acid. The molecule incorporates a terminal trifluoromethyl group that substantially alters physicochemical and biological properties relative to its non-fluorinated norvaline counterpart, and its ethyl ester functionality provides a defined reactivity profile for peptide coupling and subsequent deprotection.

Molecular Formula C7H12F3NO2
Molecular Weight 199.173
CAS No. 1260582-75-9
Cat. No. B2586210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5,5,5-trifluoropentanoate
CAS1260582-75-9
Molecular FormulaC7H12F3NO2
Molecular Weight199.173
Structural Identifiers
SMILESCCOC(=O)C(CCC(F)(F)F)N
InChIInChI=1S/C7H12F3NO2/c1-2-13-6(12)5(11)3-4-7(8,9)10/h5H,2-4,11H2,1H3
InChIKeyMZXWLIZWWJYYOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-amino-5,5,5-trifluoropentanoate (CAS 1260582-75-9): Core Identity and Pharmacological Relevance for Procurement Decisions


Ethyl 2-amino-5,5,5-trifluoropentanoate (CAS 1260582-75-9) is a fluorinated amino acid ester that serves as a protected, lipophilic precursor to 5,5,5-trifluoronorvaline, a non-proteinogenic ω-CF₃-amino acid [1]. The molecule incorporates a terminal trifluoromethyl group that substantially alters physicochemical and biological properties relative to its non-fluorinated norvaline counterpart, and its ethyl ester functionality provides a defined reactivity profile for peptide coupling and subsequent deprotection [2]. It is recognized as a key building block in the synthesis of fluorinated peptidomimetics and has been employed as a strategic intermediate in the development of clinical-stage γ-secretase inhibitors such as avagacestat (BMS-708163) [1].

Why Ethyl 2-amino-5,5,5-trifluoropentanoate Cannot Be Replace by Non-Fluorinated or Alternative Ester Analogs


Generic substitution with non-fluorinated ethyl norvalinate or with the corresponding methyl or tert-butyl esters of trifluoronorvaline fails to replicate the specific performance profile of ethyl 2-amino-5,5,5-trifluoropentanoate. The terminal -CF₃ group is not a simple bioisostere for a methyl group; it introduces unique electronic, steric, and hydrophobic effects that are critical for target binding and metabolic resistance [1]. Quantitative data demonstrate that replacement of Gly² with (D)-trifluoronorvaline in methionine-enkephalin enhances in vivo analgesic activity by approximately 100,000-fold, an effect not achievable with the non-fluorinated parent [2]. Furthermore, the ethyl ester offers a distinct balance between hydrolytic stability and coupling reactivity that differs from both the more labile methyl ester and the sterically hindered tert-butyl ester, directly impacting synthetic yield and enantiomeric purity in large-scale preparations [3].

Quantitative Differentiation Evidence for Ethyl 2-amino-5,5,5-trifluoropentanoate Versus Closest Analogs


100,000-Fold Enhancement in In Vivo Analgesic Activity of Trifluoronorvaline-Containing Enkephalin Analogs Versus Methionine-Enkephalin

When (D)-5,5,5-trifluoronorvaline replaces Gly² in methionine-enkephalin, the resulting peptide exhibits approximately 100,000 times greater in vivo analgesic activity compared to the parent methionine-enkephalin. This enhancement is primarily due to the extremely efficient inhibition of degradation by aminopeptidase(s), rather than increased receptor binding affinity [1]. The trifluoronorvaline residue is directly derived from the target ethyl ester via standard deprotection and coupling protocols.

Peptide Therapeutics Pain Management Enzymatic Stability

Lipophilicity (LogP) Shift from Norvaline to 5,5,5-Trifluoronorvaline

The calculated partition coefficient (LogP) of 5,5,5-trifluoronorvaline is 0.65 , whereas the non-fluorinated parent amino acid norvaline has a LogP of approximately 0.2 [1]. This 0.45 unit increase in lipophilicity, conferred by the -CF₃ group, can significantly influence membrane permeability and pharmacokinetic profile. The ethyl ester of the target compound further elevates lipophilicity relative to the free acid, providing a tunable handle for formulation.

Physicochemical Properties Drug Design Bioavailability

Essential Intermediate for the Clinical γ-Secretase Inhibitor Avagacestat (BMS-708163)

(R)-5,5,5-Trifluoronorvaline, the enantiopure free acid form of the target ethyl ester, is a required intermediate in the synthesis of avagacestat (BMS-708163), a γ-secretase inhibitor that reached Phase 2 clinical trials for Alzheimer's disease [1]. The enzymatic preparation of this intermediate achieved 100% enantiomeric excess (ee) using an engineered d-amino acid dehydrogenase, highlighting the stringent stereochemical requirements that only a specific precursor like the ethyl ester can reliably fulfill [1]. Non-fluorinated norvaline esters cannot access this synthetic pathway.

Alzheimer's Disease γ-Secretase Inhibition Drug Development

Superior Enzymatic Stability of Trifluoronorvaline-Modified Peptides: Resistance to Aminopeptidase Degradation

The 100,000-fold enhancement in analgesic activity of (D)-trifluoronorvaline-containing enkephalin analogs is attributed primarily to the extremely efficient inhibition of degradation by aminopeptidase(s), rather than stronger receptor binding [1]. This indicates that the -CF₃ group provides a profound stabilization against proteolytic cleavage, a property not observed with non-fluorinated norvaline residues. The target ethyl ester is the requisite precursor for introducing this stabilizing residue into peptides.

Peptide Stability Enzyme Inhibition Pharmacokinetics

Scalable Synthesis of Enantiopure Derivatives via Dynamic Kinetic Resolution: Yield and Purity Advantages

The (S)-enantiomer of 2-amino-5,5,5-trifluoropentanoic acid, the direct hydrolysis product of the target ethyl ester, was prepared on a ~20 g scale via dynamic kinetic resolution with 93.3% chemical yield and 98.2% ee after Fmoc protection [1]. This demonstrates that the ethyl ester platform supports high-yielding, scalable routes to enantiomerically pure material, a prerequisite for procurement in medicinal chemistry and process development.

Process Chemistry Enantiomeric Purity Large-Scale Synthesis

Optimal Use Cases for Ethyl 2-amino-5,5,5-trifluoropentanoate Guided by Quantitative Evidence


Synthesis of Ultra-Stable Peptide Therapeutics Resistant to Aminopeptidase Degradation

Based on the 100,000-fold potency enhancement observed in enkephalin analogs [1], researchers should prioritize this compound for the design of peptide-based drugs where proteolytic instability is a known failure mode. The ethyl ester allows direct incorporation of the trifluoronorvaline residue into the peptide backbone using standard solid-phase or solution-phase coupling chemistry, followed by ester deprotection to yield the free acid or amide.

Key Intermediate for γ-Secretase Inhibitor Development Programs

As demonstrated by its role in the synthesis of avagacestat (BMS-708163) [2], the compound is the precursor of choice for generating the (R)-trifluoronorvaline fragment required in this class of Alzheimer's disease therapeutics. Procurement of the enantiopure ethyl ester is the starting point for enzymatic or chemical resolution to the active pharmaceutical ingredient intermediate.

Fluorinated Building Block for Physicochemical Optimization in Drug Discovery

The measured LogP increase of ~0.45 units relative to norvaline supports the use of this compound in lead optimization campaigns where enhanced membrane permeability or altered tissue distribution is desired. The ethyl ester form provides a convenient protected amino acid for iterative medicinal chemistry exploration.

Large-Scale Process Development Requiring High Enantiopurity

The validated dynamic kinetic resolution route delivering >98% ee on a 20 g scale [3] makes this compound the preferred choice for process chemistry groups needing reliable access to enantiopure trifluoronorvaline derivatives without chromatographic purification, directly lowering cost of goods for preclinical and early clinical supplies.

Quote Request

Request a Quote for Ethyl 2-amino-5,5,5-trifluoropentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.